molecular formula C20H19N5O4S B2453947 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzamide CAS No. 1005302-88-4

4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzamide

Cat. No. B2453947
CAS RN: 1005302-88-4
M. Wt: 425.46
InChI Key: RVRTUZNYZAINGO-UHFFFAOYSA-N
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Description

4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Crystal Structure Analysis : A compound structurally related to the queried chemical, featuring complex molecular interactions, was synthesized and characterized through various techniques, including X-ray crystallography, which provided insights into its molecular packing and hydrogen bonding patterns (Deng et al., 2014).

  • Optimization of Biological Properties : Modifications to the pyridine moiety of similar molecules have been explored to enhance their analgesic properties, highlighting the impact of chemical structure on biological activity (I. Ukrainets et al., 2015).

  • Discovery of Isotype-Selective Inhibitors : The design and synthesis of a related compound demonstrated selective inhibition of certain histone deacetylases, offering a promising approach for targeted cancer therapy (Nancy Z. Zhou et al., 2008).

Potential Biological Activities

  • Anticancer and Antimicrobial Agents : Novel heterocyclic compounds derived from similar structures have been synthesized and evaluated for their anticancer and antimicrobial activities, with some showing promising results against various cancer cell lines and microbial strains (A. Abu‐Hashem et al., 2020).

  • Dual Inhibitors for Cancer Therapy : Research on analogs has led to the discovery of dual inhibitors of key enzymes involved in cancer cell proliferation, highlighting the therapeutic potential of these compounds in treating cancer (A. Gangjee et al., 2005).

  • Functional Antagonists of GPCR : The development of functional antagonists for G protein-coupled receptors (GPCR) based on a similar structural framework illustrates the potential for targeted modulation of receptor activity, with implications for treating cardiovascular diseases (P. Maloney et al., 2012).

properties

IUPAC Name

4-[[2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-29-17-10-25(11-18(27)24-14-5-3-13(4-6-14)19(21)28)15(9-16(17)26)12-30-20-22-7-2-8-23-20/h2-10H,11-12H2,1H3,(H2,21,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRTUZNYZAINGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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